molecular formula C7H13ClN2O2 B2456471 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride CAS No. 1226416-39-2

5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2456471
CAS No.: 1226416-39-2
M. Wt: 192.64
InChI Key: NEEBTCOVRCSHCH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride typically involves the formation of the oxazolidinone ring followed by the introduction of the aminomethyl and cyclopropyl groups. One common synthetic route includes the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. Subsequent functionalization steps introduce the aminomethyl and cyclopropyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs or treatments.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride exerts its effects depends on its specific interactions with molecular targets. The oxazolidinone ring and cyclopropyl group may enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The aminomethyl group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride include other oxazolidinone derivatives and cyclopropyl-containing compounds. Examples include:

  • 5-(Hydroxymethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
  • 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one

Uniqueness

What sets this compound apart from similar compounds is the specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of the cyclopropyl group, in particular, can introduce strain and reactivity that is not present in other oxazolidinone derivatives, potentially leading to novel applications and interactions.

Properties

IUPAC Name

5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c8-3-6-4-9(5-1-2-5)7(10)11-6;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEBTCOVRCSHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(OC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226416-39-2
Record name 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride
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